

# GSK1838705A: A Potent Inhibitor of IGF-1R, IR, and ALK Signaling Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | GSK1838705A |
| Cat. No.:      | B1684688    |

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**GSK1838705A** is a potent, ATP-competitive, and reversible small-molecule kinase inhibitor with significant activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of the inhibitory activity of **GSK1838705A**, detailing its IC<sub>50</sub> and Ki values, the experimental methodologies used for their determination, and the key signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

## Quantitative Inhibitory Activity

The inhibitory potency of **GSK1838705A** has been characterized through various biochemical and cellular assays. The following tables summarize the key IC<sub>50</sub> (half-maximal inhibitory concentration) and Ki (inhibition constant) values against its primary targets.

## Table 1: Biochemical Inhibitory Potency of GSK1838705A

| Target                | IC50 (nM)                | Apparent Ki (nM) | Assay Type                                                           |
|-----------------------|--------------------------|------------------|----------------------------------------------------------------------|
| IGF-1R                | 2.0[1][2][3][4][5][6][7] | 0.7[1][2][8]     | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| Insulin Receptor (IR) | 1.6[1][2][3][4][5][6][7] | 1.1[1][2][8]     | Homogeneous Time-Resolved Fluorescence (HTRF) / Filter Binding Assay |
| ALK                   | 0.5[1][2][3][4][5][7]    | 0.35[2][5][8]    | Kinase Assay                                                         |

**Table 2: Cellular Inhibitory Activity of GSK1838705A**

| Target Phosphorylation | Cell Line    | IC50 (nM)      |
|------------------------|--------------|----------------|
| IGF-1R Phosphorylation | NIH-3T3/LISN | 85[1][2][5][8] |
| IR Phosphorylation     | NIH-3T3-hIR  | 79[1][2][5][8] |

**Table 3: Anti-proliferative Activity of GSK1838705A (EC50 values)**

| Cell Line  | Cancer Type                    | EC50 (nM)   |
|------------|--------------------------------|-------------|
| L-82       | Anaplastic Large Cell Lymphoma | 24[2][5]    |
| SUP-M2     | Anaplastic Large Cell Lymphoma | 28[2][5]    |
| SK-ES      | Ewing's Sarcoma                | 141[2][5]   |
| MCF-7      | Breast Cancer                  | 203[2][5]   |
| NCI-H929   | Multiple Myeloma               | 197[4]      |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 24-88[2][5] |
| SR-786     | Anaplastic Large Cell Lymphoma | 24-88[2][5] |

## Mechanism of Action and Signaling Pathways

**GSK1838705A** exerts its anti-tumor effects by inhibiting the signaling pathways mediated by IGF-1R, IR, and ALK.[3][7] Upon ligand binding, these receptor tyrosine kinases undergo autophosphorylation, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[9][10] **GSK1838705A** competitively binds to the ATP-binding site of these kinases, preventing their activation and subsequent signal transduction.[2]

Inhibition of IGF-1R and IR signaling by **GSK1838705A** leads to a concentration-dependent decrease in the phosphorylation of downstream effectors such as AKT, IRS-1, and ERK.[8] This blockade of pro-survival pathways ultimately induces cell cycle arrest, predominantly in the G1 phase, and apoptosis in cancer cells.[2][5][9][10]



[Click to download full resolution via product page](#)

Caption: **GSK1838705A** inhibits IGF-1R/IR and ALK signaling pathways.

## Experimental Protocols

The following sections detail the methodologies employed in the characterization of **GSK1838705A**'s inhibitory activity.

## Biochemical Kinase Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination:

- Enzymes: Baculovirus-expressed, glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.[2][5][11]
- Procedure: The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction mixture, containing the kinase, a biotinylated substrate peptide, and ATP, is incubated with varying concentrations of **GSK1838705A**. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate are added. The HTRF signal is measured, which is proportional to the extent of substrate phosphorylation. IC50 values are calculated from the dose-response curves.

#### Filter Binding Assay for Ki Determination:

- Enzymes: Activated IGF-1R and IR kinases were used.[2][5][11]
- Procedure: This assay measures the incorporation of radiolabeled phosphate from [ $\gamma$ -33P]ATP into a substrate. The kinase reaction is performed in the presence of varying concentrations of **GSK1838705A**. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate. The amount of radioactivity on the filter is quantified to determine the kinase activity. Apparent Ki (appKi) values are determined through analysis of the enzyme kinetics in the presence of the inhibitor.[1][11]

## Cellular Assays

#### Receptor Phosphorylation Assay:

- Cell Lines: NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN) or human IR (NIH-3T3-hIR) were used.[8]
- Procedure: Cells were seeded in collagen-coated 96-well plates.[8] After a period of serum starvation, cells were pre-treated with various concentrations of **GSK1838705A** or DMSO (vehicle control).[8] Subsequently, cells were stimulated with either human IGF-I or bovine insulin to induce receptor phosphorylation.[8] Cell lysates were then analyzed by methods such as Western blotting using antibodies specific for the phosphorylated forms of IGF-1R/IR to determine the extent of inhibition.[8]

#### Cell Proliferation Assay (e.g., CellTiter-Glo®):

- Cell Lines: A panel of human cancer cell lines derived from solid and hematologic tumors were used.[8]
- Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight.[8] They were then treated with a range of concentrations of **GSK1838705A** for 72 hours.[8] Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8][9] EC50 values were determined from the resulting dose-response curves.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the anti-proliferative EC50 of **GSK1838705A**.

## Conclusion

**GSK1838705A** is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its ability to block key oncogenic signaling pathways translates into significant anti-proliferative activity across a range of cancer cell lines, particularly those derived from multiple myeloma, Ewing's sarcoma, and anaplastic large-cell lymphoma.[1][4] The detailed methodologies provided herein offer a basis for the replication and further investigation of the pharmacological properties of this compound. The comprehensive data presented underscore the potential of **GSK1838705A** as a valuable tool for cancer research and as a candidate for therapeutic development.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK1838705A | IGF-IR/ALK inhibitor | Probechem Biochemicals [probechem.com]
- 5. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]

- To cite this document: BenchChem. [GSK1838705A: A Potent Inhibitor of IGF-1R, IR, and ALK Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684688#gsk1838705a-ic50-and-ki-values\]](https://www.benchchem.com/product/b1684688#gsk1838705a-ic50-and-ki-values)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)